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Compound of Interest

Compound Name: 3-Methylbenzyl chloride

Cat. No.: B1630373

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Methylbenzyl chloride (CAS No. 620-19-9), a versatile reagent and intermediate in organic
synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) characteristics, offering valuable insights for its identification, purity

assessment, and reaction monitoring.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-Methylbenzyl chloride.

Table 1: '"H NMR Spectroscopic Data

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
) Aromatic protons
~7.10-7.30 Multiplet 4H
(CeHa4)
_ Methylene protons (-
~4.55 Singlet 2H
CH2Cl)
~2.35 Singlet 3H Methyl protons (-CHs)
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Note: Predicted chemical shifts based on typical values for substituted benzyl compounds.

Actual values may vary slightly depending on the solvent and experimental conditions.

« 13

Chemical Shift (6) ppm

Assignment

~138.5 Quaternary aromatic carbon (C-CHs)
~137.5 Quaternary aromatic carbon (C-CH2Cl)
~129.0 Aromatic CH

~128.8 Aromatic CH

~128.7 Aromatic CH

~126.0 Aromatic CH

~46.3 Methylene carbon (-CH2Cl)

~21.2 Methyl carbon (-CHs)

Note: Predicted chemical shifts based on typical values for substituted benzyl compounds.

Actual values may vary slightly depending on the solvent and experimental conditions.

Table 3: Infrared (IR) SpectroscopicData

Wavenumber (cm—?) Intensity Assignment
~3030 Medium Aromatic C-H stretch
) Aliphatic C-H stretch
~2920 Medium )
(asymmetric)
) Aliphatic C-H stretch
~2860 Medium )
(symmetric)
~1605, 1485, 1450 Medium to Strong Aromatic C=C ring stretching
~1265 Strong C-Cl stretch
C-H out-of-plane bending
~780, 740 Strong

(aromatic)
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Note: Predicted absorption frequencies based on characteristic group frequencies.

IablgA._Mais_SpgslmmﬂnL(MSLQata

Relative Intensity (%) Assignment
[M]*, Molecular ion (presence
140/142 ~3:1
of 35Cl and 37Cl)
M-CI]*, Tropylium ion or
105 High [ ] by o
substituted tropylium ion
C7H7]*, Tropylium ion (from
91 High [ ] by (
rearrangement)
77 Medium [CeHs]*, Phenyl cation

Note: Predicted fragmentation pattern based on the known mass spectrometry of benzyl
halides. The base peak is expected to be at m/z 105 or 91.

Experimental Protocols

The following sections detail the standard methodologies for acquiring the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR spectra are typically recorded on a spectrometer operating at a frequency of
300 MHz or higher.

e Sample Preparation: A sample of 3-Methylbenzyl chloride (5-10 mg) is dissolved in
approximately 0.5-0.7 mL of a deuterated solvent, commonly deuterated chloroform (CDClIs),
in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an
internal standard for chemical shift referencing (6 = 0.00 ppm).

o Data Acquisition:

o For 'H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters
include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral
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width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay
of 1-5 seconds.

o For 3C NMR, a proton-decoupled pulse sequence is typically employed to simplify the
spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-200
ppm) is used. Due to the low natural abundance of :3C, a larger number of scans and a
longer acquisition time are generally required compared to *H NMR.

o Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate
the frequency-domain spectrum. Phase and baseline corrections are applied. For *H NMR
spectra, the signals are integrated to determine the relative ratios of protons.

Infrared (IR) Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy is the most common method for obtaining an
infrared spectrum.

o Sample Preparation: As 3-Methylbenzyl chloride is a liquid at room temperature, the
spectrum can be obtained by placing a thin film of the neat liquid between two salt plates
(e.g., NaCl or KBr), which are transparent to infrared radiation.

o Data Acquisition: The salt plates are mounted in the spectrometer's sample holder. A
background spectrum of the clean salt plates is first recorded. The sample is then scanned
over the mid-infrared range (typically 4000-400 cm~1).

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final transmittance or absorbance spectrum. The positions of the absorption
bands are reported in wavenumbers (cm~1).

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) is a common technique for the analysis of
relatively small, volatile organic molecules like 3-Methylbenzyl chloride.

o Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
The sample is vaporized in a high-vacuum source chamber.
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« lonization: The gaseous sample molecules are bombarded with a high-energy electron beam
(typically 70 eV), which causes the ejection of an electron from the molecule, forming a
positively charged molecular ion ([M]*).

o Fragmentation: The molecular ions are often formed with excess energy, leading to their
fragmentation into smaller, characteristic ions and neutral fragments.

o Mass Analysis: The positively charged ions (molecular ion and fragment ions) are
accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer
(e.g., a quadrupole or time-of-flight analyzer).

o Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a
chemical compound such as 3-Methylbenzyl chloride.
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Caption: Workflow for the spectroscopic characterization of 3-Methylbenzyl chloride.

 To cite this document: BenchChem. [Spectroscopic Profile of 3-Methylbenzyl Chloride: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1630373#spectroscopic-data-of-3-methylbenzyl-
chloride-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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